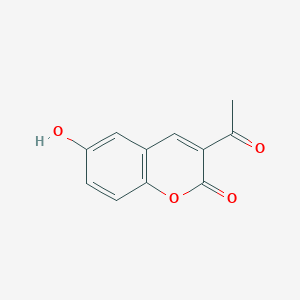

3-acetyl-6-hydroxy-2H-1-benzopyran-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8O4 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

3-acetyl-6-hydroxychromen-2-one |

InChI |

InChI=1S/C11H8O4/c1-6(12)9-5-7-4-8(13)2-3-10(7)15-11(9)14/h2-5,13H,1H3 |

InChI Key |

HXMREWXYWPTCJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)O)OC1=O |

Synonyms |

3-acetyl-6-hydroxy-2H-1-benzopyran-2-one |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Acetyl 6 Hydroxy 2h 1 Benzopyran 2 One

Classical Approaches for the Synthesis of 3-acetyl-6-hydroxy-2H-1-benzopyran-2-one

Traditional methods for synthesizing coumarin (B35378) derivatives have long been established, providing foundational strategies for chemists. These approaches, while effective, often involve harsh conditions, extended reaction times, and the use of stoichiometric amounts of catalysts.

Knoevenagel Condensation Strategies Utilizing Substituted Salicylaldehydes and β-Dicarbonyl Precursors

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 3-substituted coumarins, including this compound. kjscollege.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration step. organic-chemistry.org For the specific synthesis of the target compound, the reaction proceeds between 2,5-dihydroxybenzaldehyde (B135720) and a β-dicarbonyl precursor, ethyl acetoacetate (B1235776).

The mechanism is initiated by a weak base, classically piperidine (B6355638) or pyridine (B92270), which deprotonates the active methylene group of ethyl acetoacetate to form a stabilized enolate. rsc.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,5-dihydroxybenzaldehyde. The resulting aldol-type intermediate subsequently undergoes an intramolecular cyclization (transesterification) where the phenolic hydroxyl group attacks the ester carbonyl. This is followed by the elimination of a water molecule and an ethanol (B145695) molecule to yield the final coumarin ring system. aston.ac.ukresearchgate.net This method is highly effective for generating C-C bonds at the C-3 position of the coumarin core. aston.ac.uk

Pechmann Condensation and Related Acid-Catalyzed Cyclization Mechanisms

The Pechmann condensation is another classical and widely used method for coumarin synthesis, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. iiste.org Common catalysts include strong Brønsted acids like sulfuric acid or Lewis acids. iiste.orgarabjchem.org However, the Pechmann reaction characteristically produces 4-substituted coumarins. arabjchem.org

The mechanism involves the initial transesterification between the phenol and the β-ketoester, or the formation of a β-hydroxycinnamate intermediate, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration. researchgate.net Due to this mechanistic pathway, which favors substitution at the C-4 position, the Pechmann condensation is not a suitable or direct method for the synthesis of this compound, which requires substitution solely at the C-3 position. This limitation makes the Knoevenagel condensation the preferred classical route for this specific structural motif. kjscollege.com

Yield Optimization and Reaction Condition Analysis in Traditional Syntheses

Optimizing traditional syntheses of 3-acetylcoumarins involves the careful selection of catalysts, solvents, and reaction temperatures to maximize yield and minimize reaction time. While piperidine in ethanol is a standard combination, other bases and solvents have been explored. The choice of catalyst is crucial; weak organic bases are preferred to prevent self-condensation of the aldehyde reactant. rsc.org Studies have compared the efficacy of different catalysts under conventional heating. For instance, in the synthesis of 3-acetylcoumarin (B160212) from salicylaldehyde (B1680747) and ethyl acetoacetate, piperidine has been shown to be a highly effective catalyst.

Interactive Table: Comparison of Traditional Synthesis Conditions for 3-Acetylcoumarin

Note: Data represents the synthesis of the parent 3-acetylcoumarin, illustrating general optimization principles.

Advanced and Green Synthetic Protocols

In response to the need for more sustainable chemical processes, advanced synthetic methods have been developed. These protocols focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and simplifying product work-up.

Microwave-Assisted Synthesis and Solvent-Free Reaction Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates. oatext.com The Knoevenagel condensation for the synthesis of 3-acetylcoumarins is particularly amenable to this technique. kjscollege.com Microwave irradiation can dramatically reduce reaction times from hours to mere minutes compared to conventional heating methods. kjscollege.comresearchgate.net

Furthermore, these reactions are often conducted under solvent-free conditions, which aligns with green chemistry principles by eliminating volatile organic compounds (VOCs). researchgate.net For example, the condensation of salicylaldehyde and ethyl acetoacetate can be performed by adsorbing the reactants onto a solid support like basic alumina (B75360) and irradiating with microwaves, or by simply heating the neat mixture. connectjournals.com This combination of microwave heating and solvent-free conditions often leads to higher yields and cleaner reaction profiles. nih.gov

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

Note: Yields and conditions are for representative Knoevenagel condensations to produce coumarins or related α,β-unsaturated compounds, demonstrating the advantages of microwave-assisted, solvent-free methods.

Catalyst Development and Recyclability in this compound Synthesis

A major focus of green chemistry is the development of efficient and recyclable catalysts to replace traditional homogeneous catalysts that are difficult to separate from the reaction mixture. For the Knoevenagel condensation, a variety of heterogeneous and reusable catalysts have been developed. These include ionic liquids, organic-chemistry.orgaston.ac.ukresearchgate.net solid-supported bases, zeolites, metal-organic frameworks (MOFs), and nanocatalysts. researchgate.netresearchgate.net

Ionic liquids (ILs) can serve as both the solvent and catalyst, offering benefits like thermal stability and recyclability. organic-chemistry.orgaston.ac.uk Heterogeneous catalysts, such as L-proline immobilized on a solid support or novel nanocomposites, allow for easy separation by simple filtration and can be reused for multiple reaction cycles without a significant loss of activity. arabjchem.org For example, a CdS/CeO2/Ag2CO3 nanocomposite has been shown to be an efficient and reusable catalyst for Knoevenagel condensations, with only a minor decrease in yield after six consecutive runs. mdpi.com Similarly, mechanically interlocked nanotubes (MINTs) functionalized with basic groups have demonstrated high activity and recyclability for at least five cycles. researchgate.net These advancements make the synthesis process more economical and environmentally benign.

Mechanistic Investigations of Novel Synthetic Pathways

The synthesis of this compound can be achieved through several condensation strategies, with the Knoevenagel condensation being a prominent example. A plausible and widely utilized pathway involves the reaction of a suitably substituted salicylaldehyde, specifically 2,5-dihydroxybenzaldehyde, with a β-ketoester like ethyl acetoacetate. connectjournals.com

The mechanism for this transformation, typically catalyzed by a weak base such as piperidine or an acid catalyst, proceeds through a series of well-understood steps:

Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between the aldehyde group of 2,5-dihydroxybenzaldehyde and the active methylene group of ethyl acetoacetate. This step forms a transient arylidene intermediate.

Intramolecular Cyclization (Lactonization): The subsequent and crucial step is an intramolecular Michael addition. The phenolic hydroxyl group at the C2 position of the benzene (B151609) ring attacks the β-carbon of the α,β-unsaturated ester system. This attack is followed by the elimination of an ethanol molecule, leading to the formation of the lactone ring characteristic of the coumarin core.

Tautomerization: The final product is formed after tautomerization.

Alternative pathways, such as the Pechmann condensation, could also be envisioned, starting from a phenol (hydroquinone) and a β-ketoester. The mechanism involves an initial acid-catalyzed transesterification followed by an intramolecular electrophilic attack (a form of Friedel-Crafts acylation) onto the activated benzene ring. A final dehydration step yields the coumarin ring. The choice of starting materials and catalysts is crucial in directing the reaction towards the desired 6-hydroxy substituted product.

Chemical Reactivity and Derivatization of this compound

The chemical architecture of this compound is characterized by three primary reactive centers: the phenolic hydroxyl group at C6, the acetyl group at C3, and the benzopyranone core itself. This multifunctionality allows for a diverse range of chemical transformations.

The phenolic hydroxyl group at the C6 position is a prime site for functionalization, readily undergoing reactions typical of phenols.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether derivative. This modification is often used to introduce a variety of alkyl or arylalkyl chains, altering the molecule's steric and electronic properties.

Esterification: The 6-hydroxy group can be converted into an ester through reaction with acylating agents. This can be achieved using acid chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. semanticscholar.org For instance, reaction with acetic anhydride (B1165640) would yield 6-acetoxy-3-acetyl-2H-1-benzopyran-2-one. These ester derivatives are valuable as they can also serve as prodrugs or be used to protect the hydroxyl group during subsequent synthetic steps.

| Reaction Type | Reagent(s) | Product Type | Typical Conditions |

| Etherification | Alkyl halide (e.g., R-X) | 6-Alkoxy-3-acetylcoumarin | Base (K₂CO₃, NaH), Solvent (Acetone, DMF) |

| Esterification | Acyl chloride (e.g., RCOCl) | 6-Acyloxy-3-acetylcoumarin | Base (Pyridine, Et₃N), Solvent (DCM, THF) |

Table 1: Representative Functional Group Interconversions at the C6-Hydroxyl Moiety.

The acetyl group at the C3 position is a versatile handle for a wide array of chemical transformations, owing to the reactivity of both the carbonyl group and the adjacent methyl protons.

Aldol (B89426) Condensation: The methyl protons of the acetyl group are acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in aldol condensation reactions with various aromatic or aliphatic aldehydes. This reaction, known as the Claisen-Schmidt condensation, leads to the formation of α,β-unsaturated ketones (chalcone-like structures), effectively extending the side chain at the C3 position.

Halogenation: The α-methyl group of the acetyl moiety can be selectively halogenated. For example, bromination can be achieved using reagents like phenyltrimethylammonium (B184261) tribromide or copper(II) bromide to yield 3-(bromoacetyl)-6-hydroxy-2H-1-benzopyran-2-one. arabjchem.orgacgpubs.org This bromoacetyl derivative is a highly reactive intermediate, serving as a powerful electrophile for the synthesis of numerous heterocyclic systems through reactions with nucleophiles. acgpubs.org

| Reaction Type | Reagent(s) | Product Structure | Significance |

| Aldol Condensation | Aromatic Aldehyde (Ar-CHO) | 3-(3-Aryl-acryloyl)-6-hydroxy-coumarin | Extension of conjugation, synthesis of chalcone (B49325) analogues |

| α-Halogenation | Brominating Agent (e.g., CuBr₂) | 3-(Bromoacetyl)-6-hydroxy-coumarin | Key intermediate for further nucleophilic substitution |

Table 2: Key Reactions of the C3-Acetyl Group.

The core structure of the coumarin can be modified through various reactions, including substitutions on the aromatic ring and annulations to form fused systems.

Ring Annulations: The bifunctional nature of 3-acetylcoumarin derivatives makes them excellent precursors for constructing fused heterocyclic rings. acgpubs.org The 3-(bromoacetyl) derivative, for instance, can react with binucleophiles to form new rings. Reaction with o-phenylenediamine (B120857) can lead to the formation of pyrazino-coumarin hybrids, while reaction with thiourea (B124793) can yield thiazole-fused coumarins. These annulation strategies are fundamental in creating complex, polycyclic molecules from a relatively simple coumarin starter.

Substitutions: The benzene portion of the benzopyranone core can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The hydroxyl group at C6 and the lactone oxygen are activating, while the acetyl and lactone carbonyl groups are deactivating. Reactions like aminomethylation (e.g., the Mannich reaction) have been shown to occur on hydroxy-substituted 3-acetylcoumarins. For the closely related 3-acetyl-7-hydroxycoumarin, aminomethylation occurs regioselectively at the C8 position under acidic or neutral conditions. rsc.org A similar regioselectivity would be expected for the 6-hydroxy isomer, with substitution likely occurring at the C5 or C7 positions, which are ortho and para to the activating hydroxyl group.

Controlling the regioselectivity and stereoselectivity is paramount when derivatizing a multifunctional molecule like this compound.

Regioselectivity: The outcome of reactions on the benzopyranone core is highly dependent on the reaction conditions and the electronic nature of the substrate. In electrophilic substitutions on the benzene ring, the directing effects of the C6-hydroxyl group (ortho, para-directing) compete with the deactivating nature of the pyranone ring. Theoretical studies on related isomers, such as 3-acetyl-7-hydroxycoumarin, have used atomic charge calculations to explain the observed regioselectivity in aminomethylation reactions, where the C8 position is favored due to its higher electron density. rsc.org Similar principles govern the selectivity in the 6-hydroxy isomer, where positions C5 and C7 are activated. The choice of catalyst can also be critical, as seen in the Claisen rearrangement of allyloxy coumarins, where different Lewis acids can direct the allyl group to different positions. rsc.org

Stereoselectivity: Stereochemical considerations become important when new chiral centers are created. For example, in the reduction of the C3-acetyl group to a secondary alcohol, the use of chiral reducing agents could induce stereoselectivity, leading to a preponderance of one enantiomer. Similarly, in dimerization reactions of 3-acetylcoumarins, which can proceed through radical mechanisms, different rotational stereoisomers (atropisomers) of the resulting biscoumarin can be formed. mdpi.com The control of this stereochemistry is a sophisticated challenge that often requires specifically designed catalysts or chiral auxiliaries.

Advanced Spectroscopic and Structural Elucidation of 3 Acetyl 6 Hydroxy 2h 1 Benzopyran 2 One and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structure Confirmation

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The aromatic protons on the benzopyran ring typically appear in the downfield region (δ 7.0-8.0 ppm). The proton at position 4 is anticipated to be the most deshielded due to the influence of the adjacent carbonyl group and the acetyl substituent, thus appearing at a high chemical shift. The hydroxyl proton at position 6 will present as a broad singlet, and the methyl protons of the acetyl group will appear as a sharp singlet in the upfield region (around δ 2.5 ppm).

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons of the lactone and the acetyl group are expected at the lowest field (δ 160-200 ppm). The carbon atoms of the aromatic ring and the double bond will resonate in the mid-field region (δ 110-155 ppm), with the carbon bearing the hydroxyl group (C-6) shifted to a higher field compared to the others. The methyl carbon of the acetyl group will be found at the highest field.

Predicted ¹H and ¹³C NMR Data for 3-acetyl-6-hydroxy-2H-1-benzopyran-2-one

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-2 | - | ~160 |

| C-3 | - | ~125 |

| C-4 | ~8.4 (s) | ~145 |

| C-4a | - | ~118 |

| C-5 | ~7.3 (d) | ~119 |

| C-6 | - | ~150 |

| C-7 | ~7.2 (dd) | ~117 |

| C-8 | ~7.1 (d) | ~115 |

| C-8a | - | ~152 |

| 6-OH | Variable (broad s) | - |

| C=O (acetyl) | - | ~195 |

| CH₃ (acetyl) | ~2.6 (s) | ~30 |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Atom Connectivity

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity between atoms, resolving any ambiguities from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-7 with H-8 and H-5). The absence of a coupling partner for the H-4 proton would confirm its isolated position on the pyranone ring. stackexchange.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹JCH). youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at ~2.6 ppm would correlate with the carbon signal around 30 ppm, confirming the CH₃ group of the acetyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:

The methyl protons (~2.6 ppm) correlating to the acetyl carbonyl carbon (~195 ppm) and to C-3 (~125 ppm).

The H-4 proton (~8.4 ppm) correlating to C-2, C-4a, C-5, and the acetyl carbonyl carbon.

The H-5 proton correlating to C-4a, C-7, and C-8a.

These 2D NMR experiments, when used in combination, provide a comprehensive and definitive map of the molecular structure. researchgate.net

Dynamic NMR Studies for Conformational Dynamics (if applicable)

Dynamic NMR (DNMR) studies could be employed to investigate conformational dynamics, such as restricted rotation. For this compound, a potential area of interest would be the rotation around the C(3)-C(acetyl) bond. If the rotational barrier is sufficiently high, it could lead to the observation of distinct conformers at low temperatures. However, no specific dynamic NMR studies for this compound were found in the searched literature.

Mass Spectrometry Investigations

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of this compound is C₁₁H₈O₄. Its calculated exact mass is 204.0423 Da. An HRMS experiment would be expected to yield a measured m/z value for the [M+H]⁺ or [M]⁺· ion that is very close to this theoretical value, confirming the elemental composition. nih.gov

Fragmentation Pattern Analysis for Structural Features

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that reflects the molecule's structure. libretexts.org The fragmentation of coumarins is well-characterized. For this compound (MW = 204.18), the following fragmentation pathways are anticipated:

Loss of the Acetyl Group: A primary and very common fragmentation for acetylated compounds is the cleavage of the acetyl radical (•CH₃CO), leading to a stable acylium ion or, in this case, the loss of ketene (B1206846) (CH₂=C=O) or an acetyl radical. The loss of a methyl group (•CH₃) from the acetyl moiety would result in a fragment at m/z 189. The loss of the entire acetyl group as a radical (•COCH₃) would give a prominent peak at m/z 161. libretexts.org

Decarbonylation: Coumarins characteristically lose carbon monoxide (CO) from the pyranone ring. The molecular ion (m/z 204) could lose CO to give a fragment at m/z 176. This fragment could then undergo further fragmentation.

Retro-Diels-Alder (RDA) Reaction: While less common, cleavage of the heterocyclic ring can occur.

The analysis of the mass spectrum of the related compound 3-acetyl-6-bromo-2H-chromen-2-one shows a base peak resulting from the loss of the bromine atom followed by the acetyl group, highlighting the lability of these substituents. mdpi.comnih.gov The fragmentation of fraxetin, another coumarin (B35378) analogue, also shows the characteristic loss of methyl and carbonyl groups. nist.gov

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 204 | [M]⁺· (Molecular Ion) |

| 189 | [M - CH₃]⁺ |

| 176 | [M - CO]⁺· |

| 161 | [M - COCH₃]⁺ |

| 133 | [M - COCH₃ - CO]⁺ |

This predictable fragmentation pattern provides strong confirmatory evidence for the presence of the coumarin core and the acetyl substituent. libretexts.orgraco.cat

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. For this compound, Infrared (IR) spectroscopy has been instrumental in identifying its key structural motifs. However, detailed experimental Raman spectroscopic data for this specific compound is not extensively available in the surveyed scientific literature.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its principal functional groups. The molecule contains three distinct oxygen-containing groups: a phenolic hydroxyl (-OH), a lactone carbonyl (C=O) within the pyrone ring, and an acetyl carbonyl (C=O) at the C3 position.

The differentiation between the two carbonyl groups is a key spectroscopic feature. The lactone carbonyl absorbs at a higher wavenumber, recorded at 1736 cm⁻¹, while the acetyl carbonyl, which is conjugated with the C3=C4 double bond, appears at a lower frequency of 1643 cm⁻¹. researchgate.net This difference in frequency is attributed to the electronic effects of conjugation, which slightly weakens the acetyl C=O bond, shifting its absorption to a lower energy. A broad absorption band observed at 3155 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net

| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3155 (broad) |

| Lactone Carbonyl | C=O Stretch | 1736 |

| Acetyl Carbonyl | C=O Stretch | 1643 |

The vibrational spectrum offers significant clues about non-covalent interactions, particularly hydrogen bonding. The phenolic hydroxyl group of this compound is a potent hydrogen bond donor. The position and morphology of the O-H stretching band in the IR spectrum are highly indicative of such interactions.

In a non-interacting (free) state, the O-H stretch typically appears as a sharp band around 3600 cm⁻¹. The observed broad band at a much lower frequency (3155 cm⁻¹) for this compound is a definitive sign of strong hydrogen bonding. researchgate.net This significant shift to lower energy indicates that the hydroxyl group is engaged in either intermolecular hydrogen bonding (between different molecules) or intramolecular hydrogen bonding (within the same molecule), possibly with one of the carbonyl oxygen atoms. Without further crystallographic or detailed solution-state studies, it is challenging to definitively assign the dominant type of hydrogen bonding solely from this data. However, the presence of strong hydrogen bonds is an established feature, influencing the compound's physical properties and molecular self-assembly.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of UV or visible light, providing information on its chromophoric system.

The this compound molecule possesses an extended π-conjugated system, which constitutes its primary chromophore. This system, encompassing the benzopyran-2-one core, is responsible for its absorption of ultraviolet and visible light. While the compound is known to be a yellow solid, suggesting absorption in the violet-blue region of the visible spectrum, specific experimental data detailing the absorption maxima (λmax) and the nature of the corresponding electronic transitions (e.g., π → π, n → π) are not extensively reported in the surveyed literature. Theoretical studies on related coumarins suggest that the absorption spectra are dominated by intense π → π* transitions.

Many coumarin derivatives are known for their fluorescent properties, making them useful as probes and sensors. The fluorescence behavior, including parameters such as the fluorescence emission spectrum, Stokes shift, and fluorescence quantum yield, is highly dependent on the molecular structure and its environment. However, for this compound, specific experimental data on its photophysical parameters and fluorescence quantum yield were not found in the reviewed scientific literature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and analyzing its crystal packing. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking.

Despite its importance for a complete structural elucidation, a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. Consequently, precise, experimentally determined data on its molecular geometry and the specifics of its supramolecular architecture in the crystalline state are currently unavailable.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Experimental Approaches to SAR

Experimental methodologies have been fundamental in mapping the structural requirements for the biological activity of coumarin (B35378) derivatives.

Systematic structural modifications of the coumarin scaffold have been crucial for understanding its structure-activity relationship. Research involving a series of 3-carboxycoumarin derivatives has demonstrated that substitutions on the coumarin ring significantly influence their antioxidant capacity. nih.govnih.gov In one such study, eight different 3-carboxycoumarin derivatives were synthesized and their 1,1-diphenyl-2-picrylhydrazil (DPPH) radical scavenging activity was evaluated. nih.govdocumentsdelivered.com

The synthesis of these derivatives, including 3-acetyl-6-hydroxy-2H-1-benzopyran-2-one, was often achieved through Knoevenagel condensation, reacting substituted salicylaldehydes with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) or diethyl malonate. nih.gov This synthetic route allows for the introduction of various substituents, enabling a systematic study of their effects.

Among the tested compounds, this compound (designated as C1 in the study) and ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate (C2) exhibited the highest radical-scavenging activity. nih.govnih.govresearchgate.netresearchgate.net This highlights the critical role of the substituent at position 3 and the hydroxyl group at position 6 in determining the antioxidant potential of the coumarin core. The presence of hydroxyl groups on the ring structure of 3-carboxycoumarins has been shown to correlate with the observed DPPH radical scavenging effects. nih.govnih.gov

| Compound Designation | Compound Name | Reported Activity |

|---|---|---|

| C1 | This compound | High radical-scavenging activity |

| C2 | ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | High radical-scavenging activity |

Pharmacophore mapping identifies the essential spatial arrangement of molecular features necessary for biological activity. For coumarin derivatives, including this compound, specific features have been identified as crucial for their antioxidant effects. researchgate.net

The key pharmacophoric features identified from these studies include:

A Hydrogen Bond Acceptor: The oxygen atom of the pyran ring is a key feature for capturing hydrogen bond acceptor interactions. igi-global.comasau.ru

A Hydrophobic Feature: The fused benzene (B151609) ring of the coumarin nucleus is vital for establishing hydrophobic interactions. igi-global.comasau.ru

Hydroxyl Groups: The presence and position of hydroxyl groups are strongly correlated with antioxidant activity, acting as hydrogen donors. nih.govnih.gov The 6-hydroxy group on this compound is a prime example of this critical feature.

These features collectively define the structural requirements for the antioxidant activity of this class of compounds. Contribution maps from Hologram QSAR (HQSAR) studies further confirm the importance of the parent coumarin nucleus for optimal activity. igi-global.comasau.ru

Computational and Predictive QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides mathematical equations that correlate the chemical structure of compounds with their biological activities, enabling the prediction of potency for new analogues. igi-global.com

The foundation of any QSAR model is the selection and calculation of molecular descriptors that quantify various aspects of a molecule's structure. For this compound and related coumarins, a wide array of descriptors have been employed to model their antioxidant activity. nih.govnih.gov These descriptors fall into several categories:

Structural Descriptors: These describe the 2D structure, such as molecular weight and atom counts.

Geometrical Descriptors: These relate to the 3D shape of the molecule.

Topological Descriptors: These quantify molecular branching and shape.

Quantum-Chemical Descriptors: These include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for describing chemical reactivity. nih.govnih.gov

To select the most relevant descriptors from a large pool, statistical methods like Genetic Algorithms (GA) have been utilized. nih.govnih.govresearchgate.netigi-global.com GA is a search heuristic inspired by the process of natural selection, effective in identifying the descriptor combinations that are most responsible for the observed biological activity. nih.gov In the study of 3-carboxycoumarin derivatives, the hydrophilic factor (Hy) was identified as a key descriptor. nih.govnih.gov

Once descriptors are selected, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques. While specific MLR models for this compound are not detailed in the provided results, MLR has been widely used in QSAR studies of related compounds like flavonoids and other coumarin derivatives to establish a linear relationship between descriptors and activity. researchgate.netresearchgate.net For instance, an MLR model for 3-substituted 4-anilino coumarin derivatives was successfully developed. researchgate.net Similarly, PLS has been applied in the QSAR analysis of related molecular classes. researchgate.net These methods help in creating interpretable models that can guide the synthesis of new compounds.

More advanced, non-linear methods from machine learning are increasingly applied to QSAR modeling. igi-global.com

Artificial Neural Networks (ANN): ANNs, particularly back-propagation neural networks (BPNN), have been successfully used to model the DPPH radical scavenging activity of this compound and its analogues. nih.govnih.gov A BPNN model constructed using the hydrophilic factor (Hy) descriptor yielded a mathematical model with a high multiple determination coefficient (R²) of 0.9196 and a low root mean squared error of 0.0851, indicating a strong predictive capability. nih.govnih.gov

Support Vector Machines (SVM): SVM is another powerful machine learning technique used in QSAR. While not specifically detailed for the target compound, it has been used alongside ANNs and MLR to model the binding affinity of flavonoid ligands, demonstrating its utility in handling complex structure-activity relationships. igi-global.com

Model Validation Techniques

The reliability and predictive capacity of Quantitative Structure-Activity Relationship (QSAR) models for compounds like this compound are critically dependent on rigorous validation. rsc.org Validation processes are essential to ensure that a developed model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. chemspider.com The primary validation techniques employed are internal and external validation, complemented by randomization tests.

Internal Validation

Internal validation assesses the stability and robustness of the QSAR model using the same dataset that was used for its development (the training set). bas.bg The most common method for internal validation is cross-validation . In this technique, the dataset is partitioned into several smaller subsets. The model is then trained on some of the subsets and tested on the remaining subset. This process is repeated until every subset has served as the test set.

A widely used form of cross-validation is the Leave-One-Out (LOO) method. In LOO, a single compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the newly built model. This is repeated for every compound in the training set. The predictive ability of the model is then quantified by the cross-validation correlation coefficient, denoted as q² or Q². A high q² value (typically > 0.5) indicates good internal consistency and robustness of the model. bas.bg For instance, in a hypothetical QSAR study on a series of benzopyran derivatives including this compound, the internal validation parameters might look like the following:

| Model Validation Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | Goodness of fit of the model to the training data. |

| q² (LOO Cross-Validation) | 0.75 | Good robustness and internal predictive ability. |

| Standard Error of Estimate | 0.21 | Low error in the fitted model. |

This table is interactive. You can sort and filter the data.

External Validation

External validation is considered the most stringent test of a QSAR model's predictive power. It involves assessing the model's ability to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. chemspider.combas.bg The dataset is initially split into a larger training set, used to build the model, and a smaller test set, reserved for validation.

The predictive performance on the test set is evaluated using the predictive correlation coefficient, R²_pred. This value measures the correlation between the experimentally observed activities and the model-predicted activities for the test set compounds. A high R²_pred (typically > 0.6) suggests that the model has good predictive capability for new compounds. nih.gov

An illustrative external validation for a QSAR model of this compound and its analogs could yield the following results:

| Compound | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |

| Analog 1 | 5.2 | 5.1 | -0.1 |

| Analog 2 | 4.8 | 4.9 | +0.1 |

| Analog 3 | 5.5 | 5.3 | -0.2 |

| This compound | 5.4 | 5.4 | 0.0 |

| Analog 4 | 4.9 | 5.0 | +0.1 |

This table is interactive. You can sort and filter the data.

Randomization Tests

Randomization tests, often referred to as Y-scrambling or Y-randomization , are performed to ensure that the developed QSAR model is not a result of a chance correlation between the descriptors and the biological activity. nih.gov In this procedure, the biological activity values (the Y-variable) are randomly shuffled, while the descriptor matrix (the X-variables) is kept unchanged. A new QSAR model is then developed using the scrambled data. This process is repeated multiple times.

If the original model is robust and not due to chance, the QSAR models generated from the randomized data should have significantly lower R² and q² values than the original model. This confirms that the relationships established in the original model are statistically meaningful.

Interpretation of QSAR Models to Elucidate Molecular Basis of Activity

The interpretation of a validated QSAR model provides valuable insights into the molecular features that are crucial for the biological activity of a series of compounds, including this compound. By analyzing the descriptors present in the QSAR equation, it is possible to understand the structural requirements for enhancing or diminishing the desired activity.

A hypothetical QSAR equation for a series of coumarin derivatives might take the following form:

pIC₅₀ = 0.7 * LogP - 0.2 * Molar_Refractivity + 1.5 * HD_Count + 2.1

In this illustrative model:

LogP (Lipophilicity): The positive coefficient suggests that increasing the lipophilicity of the molecule could lead to an increase in biological activity. This might indicate that the compound needs to cross cell membranes to reach its target.

Molar Refractivity (Steric/Volume): The negative coefficient implies that an increase in the molar refractivity, which is related to the volume and polarizability of the molecule, is detrimental to the activity. This could suggest that a bulky substituent at a particular position might hinder the binding of the molecule to its target.

HD_Count (Hydrogen Bond Donors): The positive and relatively large coefficient for the number of hydrogen bond donors indicates that this is a critical feature for activity. For this compound, the hydroxyl group at the 6-position is a key hydrogen bond donor. This suggests that this group may be directly involved in a crucial interaction with the biological target.

By interpreting these descriptors, researchers can deduce a pharmacophore model, which is a three-dimensional arrangement of the essential features a molecule must possess to be active. For this compound, the QSAR model might suggest that a combination of moderate lipophilicity, a hydrogen-bonding group at position 6, and a less bulky acetyl group at position 3 are favorable for its biological activity. This understanding guides the rational design of new, potentially more potent, analogs.

Biological Activities and Mechanistic Insights for 3 Acetyl 6 Hydroxy 2h 1 Benzopyran 2 One and Its Analogues Excluding Clinical Studies

Antioxidant Mechanisms and Free Radical Scavenging Studies

The antioxidant capabilities of 3-acetyl-6-hydroxy-2H-1-benzopyran-2-one have been a key area of scientific investigation. The compound demonstrates notable efficacy in neutralizing free radicals, a property attributed to specific structural features.

The in vitro antioxidant capacity of this compound has been quantitatively assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) free radical scavenging assay. In a comparative study of eight 3-carboxycoumarin derivatives, this compound (referred to as compound C1 in the study) was identified as one of the two most potent radical scavengers. molaid.comasau.ruigi-global.com This superior activity highlights its potential as an effective antioxidant agent. researchgate.netbvsalud.org

Quantitative Structure-Activity Relationship (QSAR) studies have been performed to correlate the structural characteristics of these coumarins with their experimentally observed DPPH• scavenging activity. igi-global.com These models serve as valuable tools for predicting the antioxidant potential of related compounds.

Table 1: DPPH• Radical Scavenging Activity of Coumarin (B35378) Derivatives This interactive table summarizes the reported antioxidant activity for this compound and a related analogue.

| Compound Name | Reference ID | DPPH• Inhibition (%) | Notes |

| This compound | C1 | High | Demonstrated the highest radical scavenging activity among the group. |

| ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | C2 | High | Exhibited radical-scavenging activity comparable to C1. molaid.comasau.ruigi-global.com |

The presence and position of hydroxyl (-OH) groups on the coumarin ring are critical determinants of its antioxidant efficacy. molaid.com Research indicates a strong correlation between the presence of these hydroxyl groups and the observed DPPH• radical scavenging effects. molaid.com Specifically, the -OH group at the C-6 position of the benzopyran-2-one core in this compound is crucial for its high antiradical activity. igi-global.com

Structure-activity relationship studies confirm that incorporating hydrophilic groups, such as the hydroxyl group, enhances the antiradical capabilities of coumarin molecules. igi-global.com This suggests that the mechanism of action involves the donation of a hydrogen atom from the hydroxyl group to stabilize the free radical, a common mechanism for phenolic antioxidants.

At the molecular level, the antioxidant action of this compound has been explored through computational models. Quantitative Structure-Activity Relationship (QSAR) analyses have utilized a variety of descriptors—including structural, geometrical, topological, and quantum-chemical parameters—to build predictive mathematical models of antioxidant activity. asau.ruigi-global.com

These models indicate that a hydrophilic factor is a key descriptor for predicting scavenging ability. molaid.com Furthermore, advanced computational tools have been used to identify the specific regions within the coumarin structure that are most likely to participate in the antioxidant process. These analyses suggest that the mechanism involves an electron-transfer process, where the coumarin molecule donates an electron to the DPPH• radical. The fused benzene (B151609) ring and the oxygen atom within the pyran ring are key pharmacophoric features that contribute to this superior antioxidant activity.

Enzyme Modulation and Inhibition Studies (In Vitro and Mechanistic In Vivo in Animal Models)

Following a comprehensive review of available scientific literature, no specific studies detailing the lipoxygenase or tyrosinase inhibition profiles for this compound were identified.

Information regarding the inhibitory activity of this compound against the lipoxygenase enzyme, including any IC50 values, is not available in the reviewed sources.

There is no available data from the reviewed scientific literature concerning the inhibitory effects or mechanism of action of this compound on the tyrosinase enzyme.

Identification of Other Enzyme Targets and Binding Affinities

The enzymatic interactions of this compound are a subject of ongoing scientific investigation. While specific binding affinity data such as IC50 values for this exact compound are not extensively documented in publicly available literature, research on the broader coumarin class provides significant insights into potential enzyme targets.

Coumarin derivatives are recognized for their ability to inhibit various enzymes. For instance, certain synthetic coumarins have demonstrated inhibitory effects on lipoxygenase (LOX) and cyclooxygenase (COX), enzymes that are key players in inflammatory metabolic pathways. core.ac.uk One study on hydroxy-fused pyridocoumarins identified a potent lipoxygenase inhibitor with an IC50 value of 10 μM, suggesting that the coumarin scaffold is a promising backbone for developing enzyme inhibitors. researchgate.net

Furthermore, molecular docking studies have been employed to investigate the interaction of coumarins with other enzymes, such as xanthine (B1682287) oxidase. researchgate.net These computational analyses indicate that hydrophobic, electrostatic, and hydrogen bond interactions are critical for the inhibition of xanthine oxidase by coumarins. researchgate.net Analogues of this compound have also been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives showing high inhibitory activity. researchgate.net While these findings point to promising areas of research, direct experimental validation and determination of binding affinities for this compound are needed to confirm these potential targets.

Antimicrobial Activity: Mechanistic Investigations (In Vitro)igi-global.com

The antimicrobial properties of coumarin derivatives have been well-established, with in vitro studies providing the foundation for understanding their potential. researchgate.net

| Compound Class | Bacterial Strain | Activity Noted | Reference |

| Coumarin Derivatives | Staphylococcus aureus (Gram-positive) | Significant antibacterial activity | researchgate.net |

| Coumarin Derivatives | Bacillus cereus (Gram-positive) | Significant inhibition activity | |

| Coumarin Derivatives | Micrococcus sp. (Gram-positive) | Significant inhibition activity | |

| 7-hydroxy-4-methyl coumarin | Escherichia coli (Gram-negative) | Moderate activity (9 mm inhibition zone at 125 ppm) | researchgate.net |

| 7-hydroxy-4-methyl coumarin | Staphylococcus aureus (Gram-positive) | Inactive at tested concentrations | researchgate.net |

This table is for illustrative purposes based on related compounds, as specific MIC data for this compound was not found.

The mechanisms underlying the antimicrobial action of coumarins are multifaceted and a subject of active research. One of the proposed mechanisms involves the inhibition of essential bacterial enzymes. As an example from a related class, certain benzopyran-2-one analogues were synthesized and evaluated as inhibitors of DNA gyrase-B, a crucial enzyme for bacterial DNA replication. This suggests that intracellular enzyme targeting is a plausible mechanism for the antimicrobial effects observed in the coumarin family.

Another potential mechanism is the disruption of the bacterial cell's structural integrity or key cellular processes. While direct evidence of membrane disruption for this compound is limited, the lipophilic nature of the coumarin core is thought to facilitate passage across bacterial membranes, allowing for interaction with internal targets. Further research is required to elucidate the precise molecular events, such as potential membrane potential changes or specific enzyme inhibition, that lead to microbial growth inhibition by this compound.

Cellular Assays for Mechanistic Pathway Elucidation (In Vitro)

In vitro cellular assays are crucial for dissecting the molecular pathways through which this compound and its analogues exert their effects.

Coumarins are known to interact with various cellular signaling pathways, although specific data for this compound is sparse. The anti-inflammatory properties reported for many coumarin derivatives suggest a potential modulation of inflammatory signaling cascades, such as those involving NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or MAPKs (mitogen-activated protein kinases). researchgate.net These pathways regulate the expression of numerous genes involved in inflammation and cell survival. The antioxidant capabilities of hydroxycoumarins also imply a possible interaction with oxidative stress-related pathways, for instance, the Nrf2 pathway. igi-global.com However, without direct experimental evidence, the specific signaling pathways modulated by this compound remain speculative and represent an important area for future investigation.

The ability of coumarin derivatives to influence cell fate by inducing programmed cell death (apoptosis) or halting the cell division cycle is a significant area of mechanistic study. In vitro studies on various cancer cell lines have shown that certain coumarins can trigger apoptosis. The molecular events often involve the intrinsic mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability. This can lead to the release of cytochrome C and the subsequent activation of a cascade of effector caspases that execute the apoptotic program.

Furthermore, some coumarins have been observed to cause cell cycle arrest at specific checkpoints, such as G2/M or G0/G1. This arrest is typically associated with the modulation of key regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins. For example, an increase in the expression of CDK inhibitors like p21 or a decrease in the levels of proteins such as CDK4 can halt cell cycle progression. While these general mechanisms are known for the coumarin class, the specific molecular triggers and protein interactions for this compound have yet to be detailed.

Investigation of Novel Cellular Targets and Phenotypes

Research into the specific cellular targets and resulting phenotypes of this compound is an evolving area. However, studies on closely related analogues provide significant insights into its potential biological effects and mechanisms of action. The diverse activities of coumarin derivatives suggest that they can interact with multiple cellular components, leading to a range of phenotypic outcomes.

Antioxidant Properties and Radical Scavenging

Hydroxylated coumarins are recognized for their antioxidant capabilities, which are crucial in mitigating cellular damage caused by reactive oxygen species (ROS). A study on a series of hydroxylated 3-hydroxycoumarins demonstrated that the position of the hydroxyl group significantly influences antioxidant potency. Specifically, compounds with hydroxyl groups at the C-6 and C-7 positions were identified as the most active in the series. nih.gov Their antioxidant efficacy was found to be comparable to that of well-known antioxidants like quercetin (B1663063) and vitamin C. nih.gov These compounds are capable of forming o- and p-quinonoid derivatives through radical scavenging, a mechanism that underlines their protective effects against oxidative stress. nih.gov

Similarly, investigations into 3-substituted-4-hydroxycoumarins have highlighted their antioxidant potential. nih.gov The antioxidant activity of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and to inhibit lipid peroxidation. nih.gov The presence of hydroxyl groups, such as the one at the 6-position in the target compound, is generally associated with enhanced antioxidant activity within the coumarin class.

| Compound Analogue | Activity | Key Findings | Reference |

|---|---|---|---|

| 6-Hydroxy-3-arylcoumarins | Antioxidant | Showed very good antioxidant activity, with high hydroxyl and DPPH radical scavenging profiles. | researchgate.net |

| Hydroxylated 3-hydroxycoumarins (C-6 and C-7) | Antioxidant | Identified as the most active in the series, with potency comparable to quercetin and vitamin C. | nih.gov |

| 3-Acetyl-4-hydroxycoumarin | Antioxidant | Activity is correlated with the presence of 3-acetyl and 4-hydroxy groups and the formation of tautomers. | nih.gov |

Antimicrobial Activity

The coumarin nucleus is a well-established pharmacophore in the development of antimicrobial agents. Synthetic 3-acetylcoumarin (B160212) has been evaluated for its fungicidal and bactericidal properties. Studies have shown that it possesses activity against fungi such as Alternaria solani and Fusarium oxysporum, as well as bacteria like Erwinia amylovora and Ralstonia solanacearum. ekb.eg While generally less potent than standard antimicrobial drugs, these findings indicate the potential of the 3-acetylcoumarin scaffold in antimicrobial research. ekb.eg

Further research into coumarin derivatives has demonstrated that substitutions on the coumarin ring can enhance antimicrobial efficacy. For instance, derivatives with trifluoromethyl (CF3) and hydroxyl (OH) substituents have shown notable antibacterial activity against various food-poisoning bacteria. nih.gov Specifically, a dihydroxy-trifluoromethylcoumarin derivative was effective against Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. nih.gov This suggests that the 6-hydroxy group in this compound could contribute positively to its antimicrobial profile. However, some studies on 3-substituted coumarins, including 3-acetylcoumarin, have reported weak activity against Escherichia coli and no activity against Staphylococcus aureus at the tested concentrations. jonuns.com

| Compound/Analogue | Microorganism | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3-Acetylcoumarin | Alternaria solani, Fusarium oxysporum | Fungicidal | Showed activity, but less potent than mancozeb. | ekb.eg |

| 3-Acetylcoumarin | Erwinia amylovora, Ralstonia solanacearum | Bactericidal | Demonstrated activity, but less potent than streptomycin. | ekb.eg |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | Antibacterial | MIC of 1.5 mM. | nih.gov |

| 3-Acetylcoumarin | Escherichia coli | Antibacterial | Weak activity at concentrations >250 ppm. | jonuns.com |

| 3-Acetylcoumarin | Staphylococcus aureus | Antibacterial | No inhibition zone at tested concentrations. | jonuns.com |

Anticancer and Antiproliferative Effects

The potential of coumarin derivatives as anticancer agents is an area of active investigation. While 3-acetylcoumarin itself is thought to induce apoptosis in breast cancer cells, research on its derivatives provides more specific insights. wikipedia.org For instance, new heterocyclic compounds synthesized from 3-acetyl-6-bromo-2H-chromen-2-one have demonstrated potential as antiproliferative agents. mdpi.comnih.gov In these studies, various derivatives, including pyrazolo[1,5-a]pyrimidines, thiazoles, and 1,3,4-thiadiazoles linked to the coumarin core, were evaluated for their cytotoxicity against a human liver carcinoma cell line (HEPG2-1). mdpi.comnih.gov Several of these compounds exhibited promising antitumor activity, with IC50 values in the low micromolar range. mdpi.comnih.gov Given that the 6-bromo substituent is at the same position as the 6-hydroxy group in the target compound, these findings suggest that the 6-position of the coumarin ring is a viable site for modification to develop potent anticancer agents.

Other studies on benzopyran-4-one derivatives, which share the core benzopyran structure, have also identified compounds with significant antiproliferative activities against various cancer cell lines, including breast cancer. mdpi.com

| Compound Analogue | Cell Line | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative of 6-bromo-3-acetylcoumarin | HEPG2-1 (Liver Carcinoma) | Antitumor | 2.70 ± 0.28 | mdpi.comnih.gov |

| Thiazole derivative of 6-bromo-3-acetylcoumarin | HEPG2-1 (Liver Carcinoma) | Antitumor | 3.50 ± 0.23 | mdpi.comnih.gov |

| 1,3,4-Thiadiazole derivative of 6-bromo-3-acetylcoumarin | HEPG2-1 (Liver Carcinoma) | Antitumor | 4.90 ± 0.69 | mdpi.comnih.gov |

| Benzopyran-4-one-isoxazole hybrid | MDA-MB-231 (Breast Cancer) | Antiproliferative | 5.2–22.2 | mdpi.com |

Mechanistic Insights from Reactivity Studies

The chemical reactivity of the 3-acetylcoumarin scaffold provides clues to its mechanism of action at a molecular level. Studies on the homodimerization of 3-acetylcoumarin derivatives have shown that the reaction can proceed through radical intermediates. mdpi.com Interestingly, these studies also revealed that substituents at the C-6 position of the coumarin ring have a negligible electronic effect on the reactivity at the C-4 position in this specific reaction. mdpi.com This suggests that while the 6-hydroxy group is crucial for activities like antioxidant effects, it may not significantly alter certain chemical reactions occurring at other sites of the molecule.

Theoretical and Computational Chemistry Studies of 3 Acetyl 6 Hydroxy 2h 1 Benzopyran 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published data is available for this section.

Density Functional Theory (DFT) for Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials

No published data containing DFT calculations for HOMO-LUMO energies or molecular electrostatic potential maps specifically for 3-acetyl-6-hydroxy-2H-1-benzopyran-2-one were found.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

No published data containing predicted NMR chemical shifts or IR frequencies based on computational calculations for this compound were found.

Analysis of Aromaticity and Charge Distribution

No published analysis of aromaticity or charge distribution for this compound was found.

Conformational Analysis and Energy Landscapes

No published data is available for this section.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

No published studies using molecular mechanics or dynamics simulations for the conformational sampling of this compound were found.

Identification of Stable Conformers and Intramolecular Interactions

No published research identifying the stable conformers or detailing the intramolecular interactions of this compound was found.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein like an enzyme or a receptor. These simulations provide a model of the binding pose and affinity, which are critical for drug design and discovery.

Prediction of Binding Modes with Biological Targets (e.g., Enzymes, Receptors)

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the available literature, the binding modes of closely related coumarin (B35378) derivatives have been investigated with various enzymes, offering valuable predictive insights.

For instance, molecular docking studies of coumarin derivatives with enzymes such as monoamine oxidase (MAO) and xanthine (B1682287) oxidase have revealed key interaction patterns. It is predicted that the coumarin nucleus of these compounds, including this compound, would likely orient itself within the active site of target enzymes to establish stabilizing interactions. In studies of 3-arylcoumarins with MAO-B, the coumarin ring was found to align within the aromatic cage of the active site. mdpi.com

Furthermore, molecular docking of 4-hydroxycoumarin (B602359) derivatives with human carbonic anhydrase IX (hCA-IX), a tumor-associated enzyme, has shown that these molecules can effectively bind within the enzyme's active site. nih.gov The orientation is typically governed by interactions with key amino acid residues and the zinc ion present in the active site of metalloenzymes. It is plausible that this compound would adopt a similar binding mode, positioning its functional groups to maximize interactions with the protein's binding pocket.

Analysis of Ligand-Protein Interactions and Binding Energies

The stability of the ligand-protein complex is determined by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The binding energy is a calculated value that estimates the affinity of the ligand for the protein.

In the case of coumarin derivatives binding to xanthine oxidase, it has been shown that hydrophobic, electrostatic, and hydrogen bond interactions are crucial for the inhibition of the enzyme. For this compound, the hydroxyl group at the 6-position and the acetyl group at the 3-position would be expected to be key players in forming hydrogen bonds with amino acid residues in the active site of a target protein.

Molecular dynamics simulations on 4-hydroxycoumarin-neurotransmitter derivatives with hCA-IX have provided calculated binding energies that correlate well with experimental activity. nih.gov These studies indicate that the binding affinities are influenced by the specific substitutions on the coumarin scaffold. The table below, adapted from studies on analogous compounds, illustrates the types of interactions and potential binding energies that could be expected for this compound with a similar biological target.

Table 1: Predicted Interactions and Binding Energies of Coumarin Derivatives with Biological Targets

| Compound Family | Biological Target | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| 4-Hydroxycoumarin Derivatives | Carbonic Anhydrase IX | His94, His96, His119, Thr199, Thr200 | -6.5 to -8.5 |

| 3-Arylcoumarins | Monoamine Oxidase B | Tyr398, Tyr435, Cys172 | Not specified |

This table is illustrative and based on data from closely related compounds. The specific values for this compound would require dedicated computational studies.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound.

Transition State Localization and Energy Barrier Calculations

The synthesis of this compound is typically achieved through a Knoevenagel condensation. nih.govnih.gov Computational studies on similar reactions, such as the homodimerization of 3-acetylcoumarin (B160212), have utilized DFT to investigate the reaction pathways. mdpi.com These studies involve locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the energy barriers for the reaction.

For the Knoevenagel condensation leading to this compound, a theoretical study would involve modeling the initial reactants (a substituted salicylaldehyde (B1680747) and an active methylene (B1212753) compound), the intermediates, the transition states for each step, and the final product. The energy profile of the reaction can then be mapped out. The calculated energy barriers provide a quantitative measure of the reaction's feasibility and can help in optimizing reaction conditions. While a specific study detailing the transition state energies for the synthesis of this exact molecule is not available, research on related coumarin syntheses confirms the utility of this approach.

Verification of Proposed Synthetic Pathways

Computational methods can be used to verify and compare different proposed synthetic pathways. For the synthesis of coumarins, various catalytic systems can be employed. DFT calculations can help in understanding the role of the catalyst by modeling its interaction with the reactants and intermediates.

In a study on the homodimerization of 3-acetylcoumarin derivatives, DFT calculations were used to compare radical versus ionic reaction pathways, concluding that the radical mechanism is more favorable. mdpi.com This demonstrates the power of computational chemistry in discerning the most likely reaction mechanism.

For the synthesis of this compound, theoretical calculations could be used to compare the efficiency of different catalysts or solvent systems by calculating the energy profiles for each proposed pathway. A study on the synthesis of this compound mentions the use of piperidine (B6355638) as a catalyst. nih.gov A computational investigation could elucidate the precise role of piperidine in facilitating the condensation and cyclization steps.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-arylcoumarins |

| 4-hydroxycoumarin |

| 3-acetylcoumarin |

| Monoamine oxidase |

| Xanthine oxidase |

Applications of 3 Acetyl 6 Hydroxy 2h 1 Benzopyran 2 One in Chemical Biology and Advanced Materials Non Clinical

Development as Chemical Probes for Biological Systems

The inherent spectroscopic properties of the coumarin (B35378) scaffold form the basis for the development of chemical probes for studying biological systems.

While direct studies on the fluorescent properties of 3-acetyl-6-hydroxy-2H-1-benzopyran-2-one are not extensively documented, the broader class of hydroxycoumarins is well-known for its fluorescence. nih.gov Generally, coumarin derivatives with an electron-donating group, such as a hydroxyl group, at the 6- or 7-position exhibit fluorescence. scielo.br For instance, 7-hydroxycoumarin, also known as umbelliferone, is a widely used fluorophore. scielo.br The fluorescence of these compounds is often sensitive to the local environment, making them useful as probes for polarity and viscosity in biological systems. researchgate.net

The photophysical properties of a closely related compound, 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC), have been studied, revealing its potential as a bright fluorescent probe. nih.gov The fluorescence characteristics of 6FC and its derivatives highlight the potential of 6-substituted hydroxycoumarins in developing new fluorescent tools.

Table 1: Comparative Photophysical Properties of a Related Coumarin Derivative

| Compound | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Reference |

| 6-fluoro-7-hydroxycoumarin-3-carboxamide | 37,000 | 0.84 | 31,080 | nih.gov |

This table presents data for a related compound to illustrate the potential of 6-substituted hydroxycoumarins as fluorescent probes.

The acetyl group at the 3-position of this compound can be chemically modified to attach the coumarin core to biomolecules, creating targeted fluorescent labels. Furthermore, some coumarin derivatives exhibit "turn-on" fluorescence upon binding to a specific target, a property that is highly desirable for imaging agents to reduce background signal. baseclick.eubroadpharm.com For example, 3-azido-7-hydroxycoumarin (B34554) is non-fluorescent but becomes fluorescent after a "click" reaction, a type of bioorthogonal chemistry used for labeling in biological systems. baseclick.eubroadpharm.com

Coumarin derivatives are utilized as substrates to study the mechanisms of various enzymes, particularly cytochrome P450s and hydrolases. scielo.br The enzymatic modification of a coumarin substrate can lead to a change in its fluorescence, providing a continuous and sensitive assay for enzyme activity. googleapis.com

While specific studies on this compound as an enzyme probe are not prevalent, research on other hydroxycoumarin derivatives demonstrates their utility in this area. For example, various 4-hydroxycoumarin (B602359) derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase-II and urease. scielo.br The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀).

Table 2: Enzyme Inhibition Data for Related 4-Hydroxycoumarin Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| 4-Hydroxy-3-(3-nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione | Carbonic Anhydrase-II | 263 | scielo.br |

| 4-Hydroxy-3-(4-hydroxy-3-methoxybenzylidene)-6-nitro-3H-chromene-2,4-dione | Carbonic Anhydrase-II | 456 | scielo.br |

This table shows the enzyme inhibitory activity of related 4-hydroxycoumarin derivatives, suggesting the potential for similar applications with this compound.

The acetyl group of this compound can be chemically modified to create substrates for a variety of enzymes, and the hydroxyl group can influence the binding and recognition by the enzyme.

Scaffolds for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries, which can be screened for biological activity. wikipedia.orgsut.ac.th The coumarin ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in many biologically active compounds. googleapis.compatsnap.com

The structure of this compound, with its reactive acetyl and hydroxyl groups, makes it an excellent starting material for the construction of combinatorial libraries. These functional groups provide convenient handles for introducing a wide variety of chemical substituents, allowing for the generation of a diverse set of molecules based on the coumarin core. For example, the acetyl group can undergo condensation reactions with various amines and hydrazines to form a range of heterocyclic derivatives. mdpi.comresearchgate.net A study on 3-acetyl-6-bromo-2H-chromen-2-one demonstrated its utility in synthesizing a variety of new heterocyclic compounds, underscoring the versatility of the 3-acetylcoumarin (B160212) scaffold. mdpi.com

The general strategy for split-and-pool synthesis, a common method in combinatorial chemistry, can be applied to this compound to generate large libraries of compounds for high-throughput screening. wikipedia.org

Integration into Functional Materials (e.g., Photoactive Polymers, Sensors)

The unique photochemical properties of coumarins make them attractive for incorporation into advanced materials. nih.gov Coumarin and its derivatives can undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane (B1203170) ring between two coumarin moieties. nih.gov This photodimerization is often reversible, allowing for the development of photoresponsive materials.

While the specific integration of this compound into polymers is not widely reported, the general principles of using coumarin derivatives in functional materials are well-established. nih.gov The hydroxyl group on the coumarin ring can be used to incorporate the molecule into a polymer backbone through esterification or etherification reactions. The resulting polymer would possess the photoactive properties of the coumarin moiety.

Such coumarin-containing polymers have potential applications in:

Photo-crosslinkable materials: The photodimerization of coumarin can be used to crosslink polymer chains, forming a stable network upon irradiation. This process can be used in photolithography and the fabrication of microstructures.

Self-healing materials: The reversible nature of the coumarin dimerization can be exploited to create self-healing polymers. Damage to the material can be repaired by exposing it to a different wavelength of light that cleaves the cyclobutane dimers, followed by another light exposure to reform the crosslinks.

Optical data storage: The two distinct states of the coumarin (monomer and dimer) can be used to store information, with light being used to write and erase the data.

Furthermore, the fluorescent properties of this compound could be harnessed to create fluorescent sensors. The fluorescence of the coumarin unit could be designed to change upon binding to a specific analyte, such as a metal ion or a small molecule, providing a detectable signal. researchgate.netresearchgate.net

Future Research Directions and Unaddressed Academic Questions

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry

The predominant synthesis of 3-acetyl-6-hydroxy-2H-1-benzopyran-2-one often relies on classical methods like the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with ethyl acetoacetate (B1235776). mdpi.com While effective, these traditional routes can present challenges related to yield, reaction conditions, and environmental impact. Future research must pivot towards more sustainable and unconventional synthetic strategies.

The principles of green chemistry offer a fertile ground for innovation. Methodologies such as solvent-free reactions under microwave irradiation, which have been successfully applied to other coumarin (B35378) derivatives using catalysts like KF-Al2O3, represent a promising alternative. researchgate.net Another eco-friendly approach involves the use of hydrotropes in aqueous solutions at room temperature, which has been demonstrated for the synthesis of 3-carboxy coumarins. researchgate.net Exploring biocatalysis, employing enzymes to drive the condensation, could offer high selectivity and mild reaction conditions, significantly reducing the carbon footprint of the synthesis. The development of continuous flow processes for its synthesis would also enhance efficiency, safety, and scalability. A key academic question is whether these green methods can not only match but exceed the efficiency and purity of conventional syntheses for this specific compound.

Table 1: Comparison of Synthetic Methodologies for Coumarin Synthesis

| Methodology | Typical Conditions | Advantages | Potential for this compound |

|---|---|---|---|

| Knoevenagel Condensation | Refluxing temperature, organic solvents, various catalysts. mdpi.com | Well-established, reliable. | Current standard method, benchmark for new routes. |

| Microwave-Assisted Synthesis | Solvent-free, solid catalysts (e.g., KF-Al2O3). researchgate.net | Rapid reaction times, energy efficiency, reduced solvent waste. | High potential for a greener, faster synthesis. |

| Hydrotropic Synthesis | Aqueous hydrotrope solutions, room temperature. researchgate.net | Avoids volatile organic solvents, mild conditions. | Promising for an environmentally benign synthesis pathway. |

| Biocatalysis | Use of enzymes, aqueous media, mild temperatures. | High specificity, biodegradable catalyst, minimal byproducts. | Unexplored; could provide enantioselective synthesis if chiral centers are introduced. |

| Continuous Flow Chemistry | Microreactors, precise control over parameters. | Enhanced safety, scalability, and reproducibility. | Ideal for industrial-scale production with improved process control. |

Deepening Mechanistic Understanding of Biological Activities at the Molecular Level

Current knowledge of the biological activity of this compound is largely centered on its antioxidant properties, specifically its capacity as a radical scavenger. igi-global.commdpi.comdocumentsdelivered.comasau.ru Studies using the DPPH (1,1-diphenyl-2-picrylhydrazil) assay have confirmed this activity, and QSAR (Quantitative Structure-Activity Relationship) models suggest that the presence of hydroxyl groups on the coumarin ring is crucial for this effect. researchgate.netresearchgate.net However, this represents only a surface-level understanding.

The critical unaddressed question is: what are the specific molecular targets of this compound within a biological system? Antioxidant activity can be a general property, but it is essential to determine if the compound interacts with specific enzymes or signaling pathways. Future research should employ techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify direct binding partners. Investigating its effect on key enzymatic regulators of oxidative stress, such as cyclooxygenases (COX-1/COX-2), lipoxygenases, or components of the Keap1-Nrf2 pathway, is a logical next step. ebi.ac.uk Understanding the precise mechanism—whether it acts as a competitive or non-competitive inhibitor, an allosteric modulator, or a gene expression regulator—will be vital for its development as a potential therapeutic agent. igi-global.com

Application of Advanced Machine Learning and AI in De Novo Design and Optimization

The structural scaffold of this compound is ripe for optimization. Advanced computational tools, particularly machine learning (ML) and artificial intelligence (AI), offer unprecedented opportunities to accelerate this process. researchgate.netresearchgate.net These technologies can move beyond traditional QSAR models to build sophisticated predictive and generative frameworks.